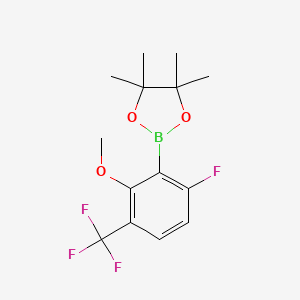
2-(6-Fluoro-2-methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Fluoro-2-methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-2-methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-2-methoxy-3-(trifluoromethyl)phenylboronic acid.
Reaction with Pinacol: The boronic acid is reacted with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate to form the boronic ester.
Purification: The product is purified using column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Automated Reactors: Reactions are carried out in automated reactors to ensure consistency and efficiency.
Purification: Industrial-scale purification techniques such as recrystallization or large-scale chromatography are employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: It can undergo oxidation reactions to form corresponding boronic acids.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium catalysts are often used in Suzuki-Miyaura reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran and dimethylformamide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation reactions.
Substituted Aromatics: Formed through nucleophilic aromatic substitution.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology:
Drug Development: Investigated for its potential use in drug development due to its unique chemical properties.
Medicine:
Industry:
Material Science: Used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(6-Fluoro-2-methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The trifluoromethyl group enhances the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the trifluoromethyl and methoxy groups, making it less lipophilic and stable.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the fluorine and trifluoromethyl groups.
Uniqueness:
Trifluoromethyl Group: Provides increased lipophilicity and metabolic stability.
Fluorine Atom: Enhances reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C14H17BF4O3 |
|---|---|
Poids moléculaire |
320.09 g/mol |
Nom IUPAC |
2-[6-fluoro-2-methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-9(16)7-6-8(11(10)20-5)14(17,18)19/h6-7H,1-5H3 |
Clé InChI |
MHPHRJIMVMBNQN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
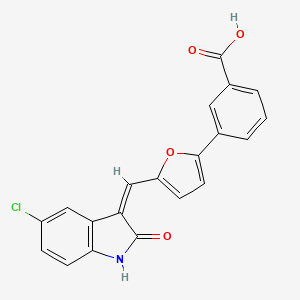
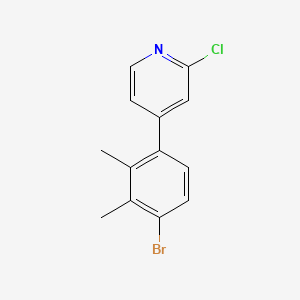


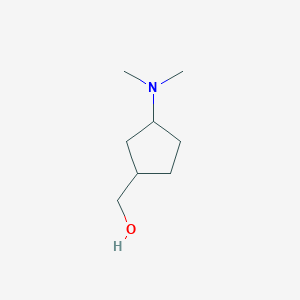
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
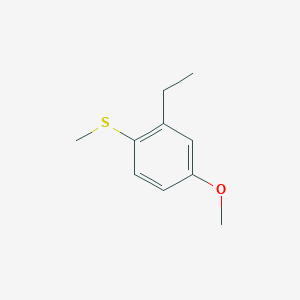
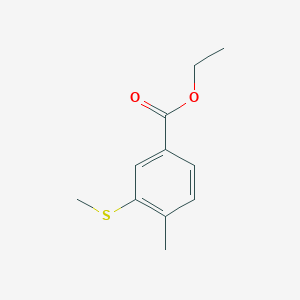
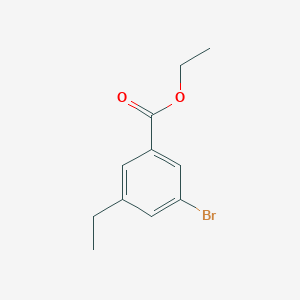

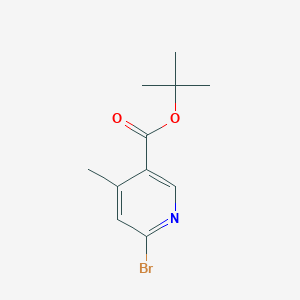
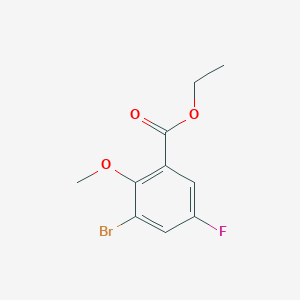
![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
